molecular formula C11H9BrClN3O B12942407 2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

Cat. No.: B12942407
M. Wt: 314.56 g/mol
InChI Key: CITGIAPAPPGBJI-UHFFFAOYSA-N
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Description

2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorophenol with a brominated pyrrole derivative in the presence of a base, followed by cyclization with a triazole precursor. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.

Scientific Research Applications

2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding in biological systems.

    Industrial Applications: It is utilized in the synthesis of other complex molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent with a triazole ring.

    Voriconazole: Another antifungal agent with a similar structure.

    Trazodone: An antidepressant with a triazole moiety.

Uniqueness

2-Bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and binding affinity to biological targets. This makes it a valuable compound for developing new drugs and materials with improved properties.

Properties

Molecular Formula

C11H9BrClN3O

Molecular Weight

314.56 g/mol

IUPAC Name

2-bromo-7-(3-chlorophenoxy)-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole

InChI

InChI=1S/C11H9BrClN3O/c12-11-14-10-9(4-5-16(10)15-11)17-8-3-1-2-7(13)6-8/h1-3,6,9H,4-5H2

InChI Key

CITGIAPAPPGBJI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NC(=N2)Br)C1OC3=CC(=CC=C3)Cl

Origin of Product

United States

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